3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a hydroxy-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-phenylethanol with an isocyanate to form the corresponding urethane, which is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-(2-oxo-2-phenylethyl)-1,3-oxazolidin-2-one.
Reduction: Formation of 3-(2-amino-2-phenylethyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylethyl group can form hydrogen bonds with active sites, while the oxazolidinone ring can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone derivatives: These compounds share the phenylethyl group but differ in the core structure.
N(12)-(2-Hydroxy-2-phenylethyl)cytisine: Similar in having a hydroxy-phenylethyl group but with a different heterocyclic core.
Uniqueness
3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of the oxazolidinone ring and the hydroxy-phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(9-4-2-1-3-5-9)8-12-6-7-15-11(12)14/h1-5,10,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAINKWDKGNVXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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